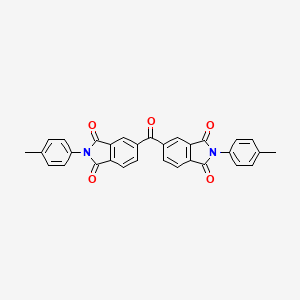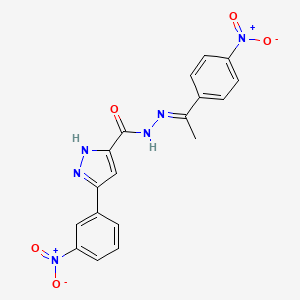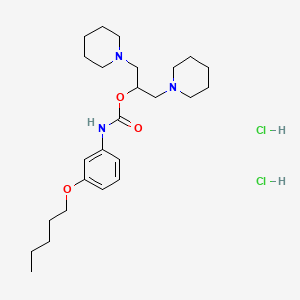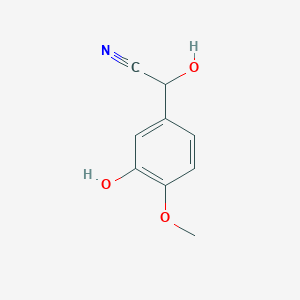![molecular formula C21H19N3O3S B11975610 N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide CAS No. 312507-34-9](/img/structure/B11975610.png)
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with an ethylsulfanyl group and an oxy group, which is further connected to a benzamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The ethylsulfanyl group is introduced via nucleophilic substitution reactions, where an ethylthiol reagent reacts with a halogenated pyrimidine derivative .
The oxy group is then introduced through an etherification reaction, where the pyrimidine derivative reacts with an appropriate phenolic compound. The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the ethylsulfanyl group.
Alcohols: Formed from the reduction of the carbonyl group in the benzamide moiety.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(1-{[2-(methylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide
- N-(1-{[2-(propylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide
Uniqueness
N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Properties
CAS No. |
312507-34-9 |
|---|---|
Molecular Formula |
C21H19N3O3S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[1-(2-ethylsulfanylpyrimidin-4-yl)oxy-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H19N3O3S/c1-2-28-21-22-14-13-17(23-21)27-20(18(25)15-9-5-3-6-10-15)24-19(26)16-11-7-4-8-12-16/h3-14,20H,2H2,1H3,(H,24,26) |
InChI Key |
STYAURRAQKKZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CC(=N1)OC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975556.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975569.png)
![isopropyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975575.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide](/img/structure/B11975581.png)
![N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11975591.png)


![N-(4-chlorophenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11975604.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975617.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975639.png)
